molecular formula C16H14FNO3 B12122061 Benzoic acid, 2-[[[2-(4-fluorophenyl)ethyl]amino]carbonyl]- CAS No. 646509-05-9

Benzoic acid, 2-[[[2-(4-fluorophenyl)ethyl]amino]carbonyl]-

Cat. No.: B12122061
CAS No.: 646509-05-9
M. Wt: 287.28 g/mol
InChI Key: VNLUDDTZBURVKG-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzoic acid backbone with a 2-position substitution comprising an aminocarbonyl group linked to a 2-(4-fluorophenyl)ethyl moiety. This structure combines aromaticity (benzene ring), hydrogen-bonding capability (amide group), and lipophilicity (4-fluorophenyl group), making it a versatile scaffold in medicinal and agrochemical research.

Properties

CAS No.

646509-05-9

Molecular Formula

C16H14FNO3

Molecular Weight

287.28 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)ethylcarbamoyl]benzoic acid

InChI

InChI=1S/C16H14FNO3/c17-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21)

InChI Key

VNLUDDTZBURVKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Amide Coupling

The most widely reported method involves coupling 2-carboxybenzoic acid with 2-(4-fluorophenyl)ethylamine using carbodiimide reagents. Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid group, facilitating nucleophilic attack by the amine.

Procedure :

  • Activation : 2-Carboxybenzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. EDC (1.2 equiv) and HOBt (1.1 equiv) are added sequentially at 0°C to form the active O-acylisourea intermediate.

  • Coupling : 2-(4-Fluorophenyl)ethylamine (1.1 equiv) is added dropwise, and the reaction is stirred at room temperature for 12–18 hours.

  • Workup : The mixture is washed with 5% HCl, saturated NaHCO3_3, and brine. The organic layer is dried over MgSO4_4 and concentrated to yield the crude product.

Key Data :

  • Yield : 75–85% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

  • Purity : >95% (HPLC, C18 column, acetonitrile/water gradient).

Acid Chloride Intermediate Route

An alternative approach involves synthesizing 2-(chlorocarbonyl)benzoic acid chloride prior to amide formation.

Procedure :

  • Chlorination : 2-Carboxybenzoic acid is treated with thionyl chloride (SOCl2_2, 2.0 equiv) in DCM at reflux for 4 hours. Excess SOCl2_2 is removed under vacuum.

  • Aminolysis : The acid chloride is reacted with 2-(4-fluorophenyl)ethylamine (1.2 equiv) in tetrahydrofuran (THF) at 0°C. Triethylamine (2.0 equiv) is added to scavenge HCl.

  • Isolation : The product is precipitated by adding ice-cold water and recrystallized from ethanol.

Key Data :

  • Yield : 70–78% (recrystallized product).

  • Reaction Time : 6 hours (excluding chlorination step).

Comparative Analysis of Methodologies

Parameter Carbodiimide Coupling Acid Chloride Route
Yield75–85%70–78%
Reaction Time12–18 hours6 hours
Purification ComplexityModerate (chromatography)Low (recrystallization)
ScalabilitySuitable for small scaleIndustrial adaptation
CostHigh (reagent cost)Low (SOCl2_2 is cheap)

Key Insight : The carbodiimide method offers higher yields but requires costly reagents and chromatographic purification. The acid chloride route, while less efficient, is preferable for large-scale synthesis due to lower operational costs.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting the acid chloride route to continuous flow systems improves efficiency and safety. A patent describing analogous anthraquinone synthesis (CN103360229A) provides a template:

  • Mixing : Liquid 2-carboxybenzoic acid and SOCl2_2 are combined in a 1:2 molar ratio in a static mixer at 60°C.

  • Reaction : The mixture flows through a tubular reactor (120°C, 10 min residence time) to complete chlorination.

  • Amine Coupling : The acid chloride stream is merged with 2-(4-fluorophenyl)ethylamine in a second reactor (25°C, 30 min).

Advantages :

  • Throughput : 5–10 kg/h per reactor module.

  • Waste Reduction : 20% less SOCl2_2 consumption compared to batch processes.

Challenges and Optimization Strategies

Byproduct Formation

Competing esterification or over-chlorination may occur if reaction conditions are suboptimal.

Mitigation :

  • Temperature Control : Maintaining chlorination at ≤60°C minimizes dichloride byproducts.

  • Stoichiometry : Using 1.2 equiv of amine ensures complete consumption of the acid chloride.

Solvent Selection

Polar aprotic solvents (e.g., DMF, DCM) enhance coupling efficiency but complicate recycling.

Innovation :

  • Switchable Solvents : Recent studies suggest using CO2_2-triggered solvents (e.g., DBU/1-hexanol) to facilitate product isolation and solvent recovery.

Emerging Methodologies

Enzymatic Amidation

Lipase-catalyzed reactions (e.g., Candida antarctica lipase B) enable amide bond formation under mild conditions.

Procedure :

  • 2-Carboxybenzoic acid and 2-(4-fluorophenyl)ethylamine are incubated with immobilized lipase in tert-butanol at 40°C for 48 hours.

Key Data :

  • Yield : 65% (no racemization observed).

  • Sustainability : Eliminates toxic reagents and reduces energy input .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-fluorophenyl)ethylcarbamoyl]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-[2-(4-fluorophenyl)ethylcarbamoyl]benzoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-fluorophenyl)ethylcarbamoyl]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction, alteration of gene expression, or interference with metabolic processes.

Comparison with Similar Compounds

Key Features :

  • Aromatic Fluorine : The 4-fluorophenyl group enhances metabolic stability and membrane permeability .
  • Amide Linkage : The carboxamide group (-CONH-) facilitates hydrogen bonding, critical for interactions with biological targets .
  • Ethyl Spacer : The ethylene bridge between the amide and fluorophenyl group adds conformational flexibility .

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Fluorine vs. Other Halogens or Functional Groups

  • 4′-{[(Benzyloxy)carbonyl]amino}-5-fluoro-2-biphenylcarboxylic acid (): Features a biphenyl system with fluorine at the 5-position and a benzyloxy carbonyl group. Fluorine’s electron-withdrawing effect enhances electrophilic reactivity .
  • Benzoic acid, 4-methyl-2-[[3-(trifluoromethyl)phenyl]amino]- (): Contains a trifluoromethyl group (-CF3), which is more lipophilic and electron-withdrawing than a single fluorine. Impact: Greater metabolic resistance but reduced aqueous solubility compared to the 4-fluorophenyl derivative .

Methoxy and Alkoxy Substituents

  • Benzoic Acid, 2-[[3-(4-Methoxyphenyl)-2-methylpropylidene]amino]-, Methyl Ester (): A methoxy group at the 4-position of the phenyl ring enhances π-π stacking but may reduce bioavailability due to increased hydrophobicity .

Amide vs. Ester Linkages

Compound Linkage Type Molecular Weight (g/mol) Key Properties Evidence
Target Compound Amide (-CONH-) ~302.3 High hydrogen-bonding capacity -
Methyl 2-(2-phenylacetamido)benzoate () Ester (-COO-) 269.3 Enhanced hydrolytic stability but reduced target affinity
2-{[2-(difluoromethoxy)phenyl]carbonyl}-N-(4-methylphenyl)hydrazinecarbothioamide () Thiourea (-NHCSNH-) Not provided Improved metal-binding capacity but lower metabolic stability

Pharmacokinetic and Thermodynamic Properties

  • LogP and Solubility: The target compound’s 4-fluorophenyl group likely results in a moderate LogP (~2.5–3.0), balancing lipophilicity and solubility. Benzoic acid, 2-[[(2-furanylmethyl)amino]carbonyl]- ():
  • A furan ring increases polarity (LogP ~1.5–2.0) but may reduce blood-brain barrier penetration compared to the fluorophenyl analog .

  • Thermodynamic Stability :

    • Compounds with rigid structures (e.g., biphenyl in ) exhibit higher melting points but lower conformational adaptability .

Biological Activity

Benzoic acid derivatives have gained attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 2-[[[2-(4-fluorophenyl)ethyl]amino]carbonyl]- is particularly interesting due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C23H24FN3O4S2
  • Molecular Weight : 481.52 g/mol
  • InChI Key : HNZVXWIBGDZVPN-UHFFFAOYSA-N

This compound features a benzoic acid core with a 4-fluorophenyl ethylamine moiety, which may influence its biological interactions and efficacy.

Anticancer Activity

Research indicates that benzoic acid derivatives exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and NCI-H23 (lung cancer) cells. A study reported that certain benzoic acid derivatives can inhibit cell proliferation by inducing apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

Antimicrobial Activity

While some benzoic acid derivatives have demonstrated antibacterial and antifungal properties, the specific compound under review has not shown significant antimicrobial activity in preliminary studies. However, related compounds have been noted for their effectiveness against specific bacterial strains, suggesting potential for further exploration in this area .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Studies on similar structures have indicated that they can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory pathways. This suggests that benzoic acid derivatives could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzoic acid derivatives found that modifications at the amino group significantly enhanced anticancer activity. The derivative with a 4-fluorophenyl substitution exhibited IC50 values lower than 10 µM against multiple cancer cell lines, demonstrating promising potential as a lead compound for further development .

Case Study 2: Mechanistic Insights

In another investigation focusing on the mechanism of action, researchers utilized docking studies to identify interactions between the compound and key cellular targets involved in cancer proliferation. The results indicated strong binding affinity to the epidermal growth factor receptor (EGFR), a critical regulator of cell growth and survival .

Data Tables

Biological ActivityObserved EffectsReference
AnticancerCytotoxicity against HeLa and NCI-H23 cells
AntimicrobialLimited activity; requires further investigation
Anti-inflammatoryInhibition of COX-2 and pro-inflammatory cytokines

Q & A

Q. How can the synthesis of this compound be optimized for yield and purity?

To optimize synthesis, focus on reaction thermodynamics and solvent selection. For example, the reaction enthalpy (ΔrH°) of a structurally similar compound in DMF was measured at -67.4 ± 0.4 kJ/mol under liquid-phase conditions . Use controlled stoichiometry (e.g., 1:1 molar ratio of reactants) and monitor reaction progress via HPLC or TLC. Post-synthesis purification via recrystallization (using polar aprotic solvents) or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Q. What analytical techniques confirm the molecular structure of this compound?

Key methods include:

  • High-resolution mass spectrometry (HRMS) to verify molecular weight (CₙHₘN₂O₃; expected 332.3526 g/mol for related analogs) .
  • ¹³C/¹H NMR in deuterated DMSO or CDCl₃ to resolve the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and amide carbonyl (δ ~165–170 ppm).
  • FTIR for characteristic peaks: C=O stretch (~1680–1720 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Q. What solvent systems are suitable for studying its thermodynamic stability?

Polar aprotic solvents like DMF or DMSO are ideal for stabilizing the amide bond and fluorophenyl moiety. The exothermic reaction (ΔrH° -67.4 kJ/mol) in DMF suggests favorable solvation effects . For stability assays, avoid protic solvents (e.g., water, alcohols) that may hydrolyze the carbonyl group.

Advanced Research Questions

Q. How should contradictory thermodynamic data between solvent systems be resolved?

Contradictions arise from solvent polarity and hydrogen-bonding effects. For example, DMF stabilizes the amide via dipole interactions, whereas THF may reduce solvation. To reconcile

  • Conduct calorimetry (e.g., isothermal titration calorimetry) in multiple solvents.
  • Compare experimental ΔrH° with computational models (DFT or MD simulations) .
  • Validate using controlled humidity conditions to assess hydrolysis susceptibility.

Q. What strategies enhance the compound’s bioavailability in pharmacological studies?

While direct data is limited, fluorophenyl analogs often exhibit improved lipophilicity (logP ~2–3). To enhance bioavailability:

  • Synthesize prodrugs (e.g., ester derivatives) to increase membrane permeability.
  • Use co-solvents like PEG-400 or cyclodextrins for in vitro assays.
  • Monitor metabolic stability via liver microsome assays, focusing on CYP450 interactions .

Q. How can structure-activity relationships (SAR) be explored for fluorophenyl derivatives?

  • Substituent variation : Replace the 4-fluorophenyl group with chloro-, methyl-, or nitro-substituted phenyl rings to assess electronic effects.
  • Amide bond modification : Test urea or sulfonamide analogs to evaluate hydrogen-bonding requirements.
  • Biological assays : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding studies .

Q. What computational tools predict interactions with biological targets?

  • Molecular docking (AutoDock Vina, Glide) : Model binding to fluorophenyl-recognizing receptors (e.g., G-protein-coupled receptors).
  • Pharmacophore mapping : Identify critical features (e.g., aromatic rings, hydrogen-bond acceptors) using Schrödinger or MOE.
  • ADMET prediction : Use SwissADME or ADMETLab to forecast toxicity and metabolic pathways .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for similar compounds?

Potential causes include:

  • Impurity profiles : Side products (e.g., unreacted 4-fluorophenethylamine) may skew yield calculations. Use LC-MS for purity assessment.
  • Solvent purity : Trace water in DMF can hydrolyze the amide bond. Pre-dry solvents over molecular sieves.
  • Catalyst variability : Metal catalysts (e.g., Pd/C) may degrade under reflux. Replace with fresh batches and monitor via ICP-OES .

Q. Notes

  • Avoid commercial suppliers (e.g., BenchChem) due to reliability concerns.
  • For synthetic protocols, cross-reference thermodynamic data with peer-reviewed journals.
  • Advanced SAR studies require interdisciplinary collaboration (organic chemistry, pharmacology).

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